Methyl 2-methyl-1-benzofuran-5-carboxylate
Overview
Description
Methyl 2-methyl-1-benzofuran-5-carboxylate is an organic compound with the molecular formula C11H10O3 It is a derivative of benzofuran, a heterocyclic compound that consists of a fused benzene and furan ring
Mechanism of Action
Target of Action
Methyl 2-methyl-1-benzofuran-5-carboxylate is a derivative of benzofuran, a class of compounds that are ubiquitous in nature Benzofuran derivatives have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been found to exhibit significant cell growth inhibitory effects in various types of cancer cells
Biochemical Pathways
These could potentially include pathways related to cell growth and proliferation, oxidative stress response, and viral replication .
Result of Action
Benzofuran derivatives have been shown to exhibit significant cell growth inhibitory effects in various types of cancer cells . This suggests that the compound may induce cell cycle arrest or apoptosis, leading to reduced cell proliferation.
Action Environment
This compound, along with other benzofuran derivatives, represents a promising area of research due to their wide range of biological activities and potential therapeutic applications .
Biochemical Analysis
Biochemical Properties
Methyl 2-methyl-1-benzofuran-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific sites, leading to conformational changes that alter the protein’s function. These interactions are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate signaling pathways involved in cell growth and apoptosis, leading to changes in cell proliferation and survival. Additionally, it can alter gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the production of specific proteins. These effects on cellular function highlight the compound’s potential as a therapeutic agent .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are essential for understanding how the compound exerts its effects and its potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to changes in its biological activity. Long-term exposure to the compound can result in alterations in cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation. At high doses, it can cause toxic or adverse effects, including damage to vital organs or disruption of normal cellular processes. Understanding the dosage effects is crucial for determining the compound’s therapeutic window and potential side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect the overall metabolic flux and the levels of specific metabolites. For instance, the compound may inhibit enzymes involved in the synthesis or degradation of certain metabolites, leading to changes in their concentrations. Understanding these metabolic pathways is essential for elucidating the compound’s biological effects and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported by specific transporters or binding proteins, which facilitate its movement across cell membranes and its accumulation in specific tissues. These transport mechanisms are essential for determining the compound’s localization and its effects on cellular function .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, it may accumulate in the mitochondria, where it can affect cellular respiration and energy production. Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-methyl-1-benzofuran-5-carboxylate can be synthesized through several methods. One common approach involves the cyclization of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine, followed by reduction of the nitro group . Another method involves the use of a free radical cyclization cascade to construct the benzofuran ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-1-benzofuran-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Methyl 2-methyl-1-benzofuran-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential as antimicrobial agents.
Industry: The compound is used in the development of new materials with unique properties.
Comparison with Similar Compounds
Methyl 2-methyl-1-benzofuran-5-carboxylate can be compared with other benzofuran derivatives, such as:
2-Methylbenzofuran: Similar in structure but lacks the carboxylate group.
5-Methyl-1-benzofuran-2-carboxylic acid: Similar but with a different substitution pattern on the benzofuran ring.
2-Methyl-benzofuran-5-carboxylic acid: Another closely related compound with a similar structure.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
methyl 2-methyl-1-benzofuran-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-7-5-9-6-8(11(12)13-2)3-4-10(9)14-7/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRCRSXNCAUQMOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)C=CC(=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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